![molecular formula C39H64N7O18P3S B1260714 OPC8-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1260714.png)
OPC8-CoA; (Acyl-CoA); [M+H]+
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Overview
Description
OPC8-CoA is an organic molecule.
Scientific Research Applications
Role in Jasmonic Acid Biosynthesis
OPC8-CoA plays a crucial role in the biosynthetic pathway of jasmonic acid. The enzyme OPC8:CoA ligase (OPCL1) catalyzes the activation of OPC8 to its CoA derivative, which is then subjected to three cycles of β-oxidation to produce JA. This process is essential for plant responses to wounding and pathogen attack, as JA functions as a signaling molecule that activates defense mechanisms.
Key Findings:
- Enzymatic Activity: OPCL1 has been shown to exhibit substrate specificity for various jasmonate precursors, indicating its pivotal role in JA biosynthesis under stress conditions such as wounding and pathogen infection .
- Gene Expression Regulation: The expression of OPCL1 is tightly regulated by jasmonate signaling pathways, with studies demonstrating that knock-out mutants exhibit reduced JA levels and increased accumulation of OPC8:0 .
Applications in Plant Stress Response Studies
Research has demonstrated that OPC8-CoA is integral to understanding how plants respond to biotic and abiotic stresses. The manipulation of JA biosynthesis through OPC8-CoA can provide insights into enhancing plant resilience.
Case Studies:
- Arabidopsis thaliana Models: Studies using Arabidopsis mutants have shown that altered expression of OPCL1 affects JA levels and plant resistance to pathogens like Botrytis cinerea .
- Induced Systemic Resistance: Research indicates that certain bacteria can stimulate JA biosynthesis through pathways involving OPC8-CoA, enhancing plant defense mechanisms against pests and diseases .
Potential Agricultural Applications
Given its role in stress responses, OPC8-CoA has potential applications in agriculture. By manipulating the pathways associated with this compound, researchers aim to develop crops with improved resistance to environmental stresses.
Research Directions:
- Genetic Engineering: Genetic modifications that enhance the expression of OPCL1 or related enzymes could lead to crops with heightened stress tolerance and improved yield under adverse conditions.
- Biopesticide Development: Understanding the signaling pathways involving OPC8-CoA may lead to the development of biopesticides that exploit natural plant defenses mediated by jasmonic acid .
Comparative Analysis of Enzymatic Pathways
The following table summarizes the key enzymes involved in the conversion of OPC8 to jasmonic acid, highlighting their roles and interactions within the biosynthetic pathway:
Enzyme | Function | Substrate | Product |
---|---|---|---|
OPCL1 | Activates OPC8 to CoA derivative | OPC8 | OPC8-CoA |
Acyl-CoA Oxidase (ACX) | Catalyzes β-oxidation steps | OPC8-CoA | Jasmonic Acid |
Multifunctional Protein (MFP) | Facilitates further oxidation steps | Various CoAs | Jasmonic Acid |
3-Ketoacyl-CoA Thiolase (KAT) | Finalizes β-oxidation process | Various CoAs | Jasmonic Acid |
Properties
Molecular Formula |
C39H64N7O18P3S |
---|---|
Molecular Weight |
1043.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanethioate |
InChI |
InChI=1S/C39H64N7O18P3S/c1-4-5-9-13-26-25(15-16-27(26)47)12-10-7-6-8-11-14-30(49)68-20-19-41-29(48)17-18-42-37(52)34(51)39(2,3)22-61-67(58,59)64-66(56,57)60-21-28-33(63-65(53,54)55)32(50)38(62-28)46-24-45-31-35(40)43-23-44-36(31)46/h5,9,23-26,28,32-34,38,50-51H,4,6-8,10-22H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/b9-5-/t25-,26-,28+,32+,33+,34?,38+/m0/s1 |
InChI Key |
JZIQDJLBFKTBAK-NGMBVTCHSA-N |
SMILES |
CCC=CCC1C(CCC1=O)CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@H](CCC1=O)CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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